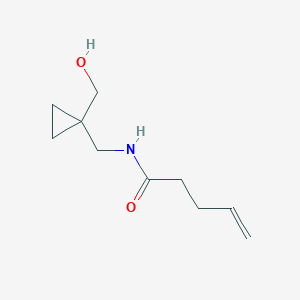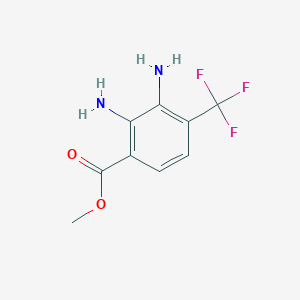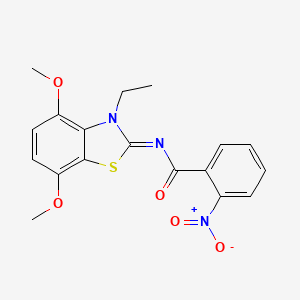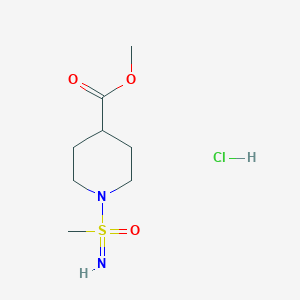
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide, also known as CPME, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPME is a cyclopropyl-containing analog of the natural product pent-4-enamide, which has been shown to exhibit antitumor activity. In
Mécanisme D'action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is not fully understood, but it is believed to involve the modulation of ion channels and the induction of apoptosis in cancer cells. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to modulate the activity of TRPV1 and TRPA1 ion channels, which are involved in pain perception. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Another direction is to explore its potential as a drug delivery system, as it has been shown to have the ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide involves the reaction of cyclopropylcarbinol with pent-4-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In neuroprotection, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases. In pain management, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit analgesic effects by modulating the activity of certain ion channels.
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-9(13)11-7-10(8-12)5-6-10/h2,12H,1,3-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMHYSDYUXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)



![5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2638635.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)